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An In-depth Technical Guide to the Pt(110) Surface in Material Science

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Platinum(110) surface, a subject of intense research in material science and heterogeneous catalysis. Due to its unique structural and electronic properties, the Pt(110) surface serves as a model system for understanding fundamental catalytic processes, surface reconstructions, and adsorbate interactions. Its relevance to drug development is primarily foundational, contributing to the broader understanding of platinum chemistry, which is central to platinum-based anticancer agents and the development of novel nanoparticle delivery systems.[1]

Atomic and Electronic Structure

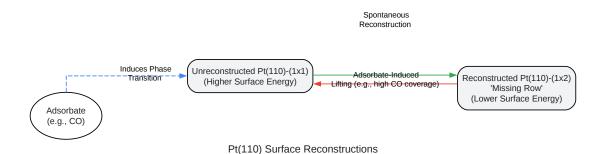
The Pt(110) surface is one of the three low-index planes of the face-centered cubic (fcc) platinum crystal. In its ideal, unreconstructed (1x1) state, the surface is characterized by close-packed rows of atoms along the [1\overline{1}0] direction, separated by troughs. This atomic arrangement results in a relatively open and corrugated surface compared to the smoother Pt(111) and Pt(100) facets.[2] The surface atoms of Pt(110) have a lower coordination number (7) compared to Pt(100) (8) and Pt(111) (9), which significantly influences its energetic and reactive properties.[3]

A defining characteristic of the Pt(110) surface is its propensity to undergo reconstruction to minimize its high surface energy.[4][5] The most stable and extensively studied configuration is the (1x2) "missing row" reconstruction.[2][6] In this structure, alternate close-packed [1\overline{1}0] rows of atoms are absent from the top layer, exposing atoms in the second



layer and creating microscopic (111)-oriented facets.[2][6] This reconstructed surface is energetically more favorable than the bulk-terminated (1x1) surface.[4][5] Other (1xn) missing-row reconstructions (where n=3, 4) have also been theoretically predicted to have similar surface free energies.[7]

The (1x2) reconstruction can be lifted by the adsorption of certain molecules, most notably carbon monoxide (CO).[8][9] At sufficient CO coverage and temperatures above 250 K, the energy balance shifts, causing the surface to revert to the (1x1) structure.[8][9] This adsorbate-induced restructuring is a key factor in the complex oscillatory kinetics observed during catalytic reactions like CO oxidation.

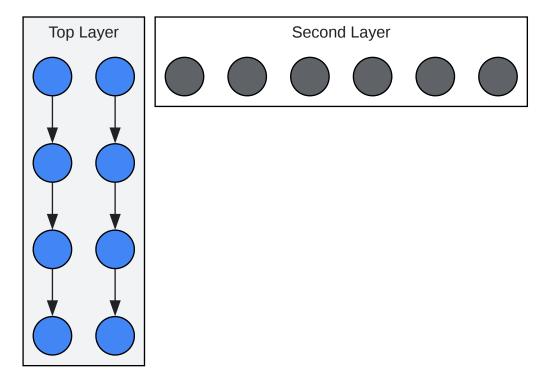


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Caption: Logical relationship of Pt(110) surface states.

The difference between the unreconstructed and reconstructed surfaces is crucial for understanding their reactivity.



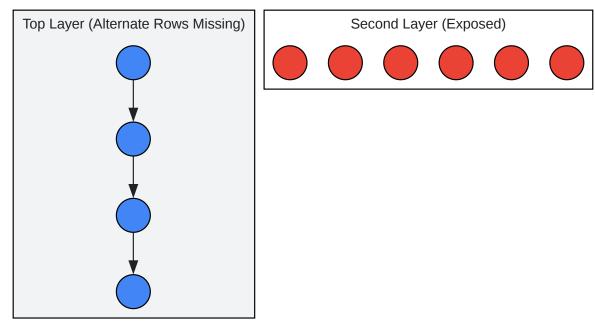


Pt(110)-(1x1) Unreconstructed Surface

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Caption: Top-down view of the ideal Pt(110)-(1x1) surface.





Pt(110)-(1x2) 'Missing Row' Reconstructed Surface

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Caption: Top-down view of the reconstructed Pt(110)-(1x2) surface.

Quantitative Surface Properties

The electronic and energetic properties of the Pt(110) surface have been determined through both experimental measurements and theoretical calculations, such as Density Functional Theory (DFT).



Property	Surface	Value	Method	Reference(s)
Surface Energy	Pt(110) unreconstructed	0.195 eV/Ų	DFT	[5]
Pt(110)-(1x2) reconstructed	0.178 eV/Ų	DFT	[5]	
Pt(111)	~1.52 J/m² (0.095 eV/Ų)	DFT	[10][11]	
Pt(100)	~1.85 J/m² (0.115 eV/Ų)	DFT	[10][11]	
Work Function	Pt(110)	5.63 - 5.84 eV	Various	[12][13]
Ag(110) (for comparison)	4.52 eV	Experimental	[13]	
Pt(111)	5.70 - 5.93 eV	Various	[12][13]	
Pt(100)	5.64 - 5.84 eV	Various	[12][13]	
CO Adsorption	Stretching Freq. (atop)	~2065 cm ⁻¹	SFG	[14]
NO Adsorption	Stretching Freq. (atop)	~1770 cm ⁻¹	IR	[15]
Stretching Freq. (bridge)	1680-1800 cm ⁻¹	IR	[15]	
CO Oxidation Activation Energy	On metallic Pt	0.08 eV (8 kJ/mol)	DFT	[16]
On PtO2-like surface	0.1 - 0.3 eV (9.6- 29 kJ/mol)	DFT	[16]	
NO Dissociation Activation Energy	On Pt(100) (for comparison)	1.21 eV	DFT	[17]



Note: Experimental and theoretical values can vary based on the specific techniques, calculation parameters, and surface conditions.

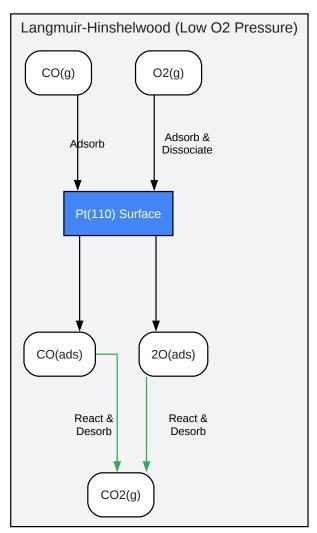
Adsorption and Catalytic Activity

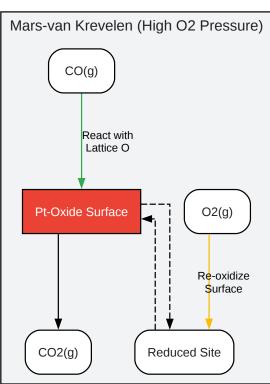
The unique corrugated structure of the Pt(110) surface, particularly the low-coordination atoms along the ridges of the (1x2) reconstruction, makes it highly reactive. It is a more active catalyst for certain reactions compared to the flat Pt(111) and Pt(100) surfaces.[18]

The catalytic oxidation of CO (2CO + $O_2 \rightarrow 2CO_2$) on Pt(110) is a cornerstone of surface science research.[19] The reaction proceeds via different mechanisms depending on the partial pressures of the reactants and the surface temperature.

- Langmuir-Hinshelwood Mechanism: At low oxygen pressures, both CO and oxygen adsorb
 onto the metallic platinum surface before reacting.[20][21] The surface is typically covered by
 a dense CO layer.[20]
- Mars-van Krevelen Mechanism: At higher oxygen pressures and temperatures, a thin surface oxide layer can form.[20][22] In this case, CO molecules from the gas phase react with oxygen atoms from this oxide layer.[20] These surface oxides have been shown to have a substantially higher catalytic activity than the bulk-terminated Pt surface.[22]







CO Oxidation Mechanisms on Pt(110)

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Caption: Comparison of CO oxidation reaction pathways on Pt(110).

Foundational & Exploratory





The reduction of nitric oxide (NO) is critical for automotive exhaust catalysis. On Pt(110), NO adsorbs on various sites, with linearly bonded (atop) species being more reactive than those in multi-fold bonded (bridge) positions.[15] The primary product of NO reduction in acidic media is ammonia (NH₃).[15] The reaction is structure-sensitive, and the presence of step-edges and specific facets on the Pt(110) surface influences the reaction pathway and efficiency.[15][23]

The Pt(110) surface exhibits significantly higher activity for the hydrogen evolution reaction (HER) and hydrogen oxidation reaction (HOR) compared to Pt(111) and Pt(100).[18] This enhanced activity is attributed to the presence of unique five-coordinated Pt sites (Pt5c) that are produced during potential-induced surface reconstructions.[24] The Tafel slope for HER on Pt(110) is lower than on other facets, indicating favorable reaction kinetics.[18]

Experimental Protocols and Methodologies

The study of the Pt(110) surface relies on a suite of sophisticated surface science techniques, typically performed under ultra-high vacuum (UHV) conditions to ensure surface cleanliness and precise control over the experimental environment. More recent advancements allow for in situ and operando studies at near-ambient pressures.[19]

- Surface X-ray Diffraction (SXRD): A powerful technique for determining the precise atomic
 positions of surface atoms and characterizing reconstructions like the (1x2) missing row
 structure.[6][22][25] It can be used in situ to monitor structural changes during a chemical
 reaction.[22]
- Scanning Tunneling Microscopy (STM): Provides real-space images of the surface at the atomic level, allowing for direct visualization of surface morphology, reconstructions, and adsorbate structures.[16][19][20]
- Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS): Enables the chemical analysis of the surface under reaction conditions (elevated pressures and temperatures), identifying the chemical states of elements and the presence of surface species like oxides.
 [19]
- Temperature Programmed Desorption (TPD): Used to study the energetics of adsorption. By heating the crystal and monitoring the desorption of adsorbed species with a mass





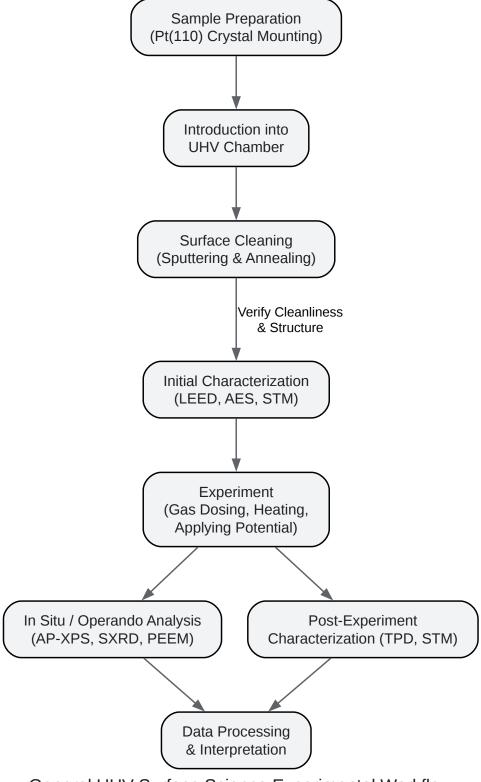


spectrometer, one can determine binding energies and identify different adsorption states. [26]

• Cyclic Voltammetry (CV): An electrochemical technique used to characterize the surface in an electrolyte. It provides a fingerprint of the surface structure based on the potentials at which adsorption and desorption of species like hydrogen occur.[15][18][24]

The following diagram illustrates a typical workflow for a surface science experiment on Pt(110).





General UHV Surface Science Experimental Workflow

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Caption: A flowchart of a typical surface science experiment.



This guide highlights the fundamental importance of the Pt(110) surface as a model system in material science. Its complex reconstructions, unique electronic structure, and high catalytic activity provide a rich platform for investigating the core principles of surface chemistry and heterogeneous catalysis. While direct applications in drug development are not prominent, the foundational knowledge gained from studying Pt(110) informs the broader field of platinum chemistry, which remains critical for designing new therapeutic agents and advanced materials.

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